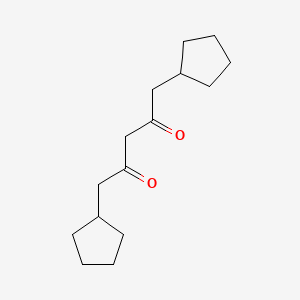

1,5-Dicyclopentylpentane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O2 |

|---|---|

Molecular Weight |

236.35 g/mol |

IUPAC Name |

1,5-dicyclopentylpentane-2,4-dione |

InChI |

InChI=1S/C15H24O2/c16-14(9-12-5-1-2-6-12)11-15(17)10-13-7-3-4-8-13/h12-13H,1-11H2 |

InChI Key |

YFOZZGYUYVOSBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(=O)CC(=O)CC2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dicyclopentylpentane 2,4 Dione and Its Precursors

Retrosynthetic Analysis of 1,5-Dicyclopentylpentane-2,4-dione

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com

The core of this compound is the 1,3-dicarbonyl system. The most common disconnection for this functionality is at the α,β-bond, leading to an acyl cation equivalent and a ketone enolate equivalent. lkouniv.ac.inscitepress.org This disconnection corresponds to a Claisen condensation or a related acylation reaction in the forward synthesis. lkouniv.ac.inijpras.com

Figure 1: Retrosynthetic Disconnection of a β-Diketone

This primary disconnection suggests that the target molecule can be synthesized by reacting a cyclopentylacetyl derivative (the acylating agent) with a cyclopentyl-substituted ketone (the enolate precursor).

The cyclopentyl groups can be introduced either before or after the formation of the β-diketone core.

Pre-functionalized Precursors: The most straightforward approach is to start with precursors that already contain the cyclopentyl moiety. This would involve using cyclopentylacetic acid or its derivatives and a ketone bearing a cyclopentylmethyl group.

Alkylation/Coupling Reactions: Alternatively, a simpler diketone could be synthesized first, followed by the introduction of the cyclopentyl groups via alkylation or other C-C bond-forming reactions. However, this approach can be complicated by issues of regioselectivity and multiple alkylations.

Classical and Modern Synthetic Routes to this compound

Several synthetic methods are available for the construction of β-diketones, ranging from classical condensation reactions to more modern, greener alternatives.

The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters and, by extension, β-diketones. masterorganicchemistry.com In the context of this compound, a "crossed" Claisen condensation would be employed. masterorganicchemistry.com This involves the reaction of an ester with a ketone in the presence of a strong base.

A plausible route would be the reaction of ethyl cyclopentylacetate with 1-cyclopentylpropan-2-one in the presence of a base like sodium ethoxide. The reaction proceeds through the formation of an enolate from the ketone, which then attacks the ester. masterorganicchemistry.com

Table 1: Potential Reactants for Claisen Condensation

| Acylating Agent (Ester) | Enolate Precursor (Ketone) | Base |

| Ethyl cyclopentylacetate | 1-Cyclopentylpropan-2-one | Sodium ethoxide |

| Methyl cyclopentylacetate | 1-Cyclopentylpropan-2-one | Sodium methoxide |

Another related approach is the Dieckmann condensation, which is an intramolecular Claisen condensation used to form cyclic β-keto esters. masterorganicchemistry.com While not directly applicable to the synthesis of the acyclic this compound, it highlights the versatility of this type of reaction.

The direct acylation of a pre-formed ketone enolate is another effective strategy. ijpras.com This method offers more control over the reacting partners. The enolate of 1-cyclopentylpropan-2-one can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then be treated with an acylating agent such as cyclopentylacetyl chloride.

Table 2: Reagents for Ketone Acylation

| Ketone | Base | Acylating Agent |

| 1-Cyclopentylpropan-2-one | Lithium diisopropylamide (LDA) | Cyclopentylacetyl chloride |

| 1-Cyclopentylpropan-2-one | Sodium hydride (NaH) | Cyclopentylacetyl chloride |

This method avoids the equilibrium issues that can be present in the Claisen condensation and often leads to higher yields of the desired β-diketone.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of diketones, several "green" approaches have been explored.

While specific green syntheses for this compound are not extensively documented, general principles of green chemistry can be applied. These include:

Catalytic Methods: Employing catalysts instead of stoichiometric amounts of reagents can reduce waste. For example, some metal complexes have been shown to catalyze the synthesis of β-diketones. mdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, is a key aspect of green chemistry. rsc.org Solvent-free Claisen-Schmidt reactions have been successfully carried out by grinding reactants with a solid base. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. researchgate.net Thiamine diphosphate (B83284) (ThDP)-dependent enzymes have been used in the synthesis of substituted β-diketones. researchgate.net

Although direct application to this compound needs further research, these green methodologies offer promising avenues for a more sustainable synthesis of this and related compounds.

Synthesis of Key Intermediates for this compound Production

The successful synthesis of this compound is contingent on the efficient preparation of its cyclopentyl-substituted carbonyl precursors.

Preparation of Cyclopentyl-Substituted Carbonyl Precursors

The primary precursors for the synthesis of this compound are cyclopentyl methyl ketone and an ester of cyclopentylacetic acid, such as ethyl cyclopentylacetate.

Cyclopentyl methyl ketone can be synthesized through various established methods. One common approach is the acylation of a cyclopentyl Grignard reagent with acetyl chloride.

Ethyl cyclopentylacetate and the related Cyclopentylacetic acid are also accessible through multi-step synthetic routes. Cyclopentylacetic acid can be prepared from the reaction of bromocyclopentane (B41573) with diethyl malonate, followed by hydrolysis and decarboxylation. The resulting carboxylic acid can then be esterified with ethanol (B145695) in the presence of an acid catalyst to yield ethyl cyclopentylacetate.

Another key intermediate in the synthesis of cyclopentyl-containing carbonyl compounds is cyclopentanone-2-carboxylic acid ethyl ester . This can be synthesized via the Dieckmann condensation of diethyl adipate (B1204190) using a base like sodium ethoxide. google.com This intermediate can then be further functionalized.

| Precursor | Starting Materials | Reagents | Typical Yield |

| Cyclopentyl methyl ketone | Cyclopentylmagnesium bromide, Acetyl chloride | - | Moderate to High |

| Cyclopentylacetic acid | Bromocyclopentane, Diethyl malonate | Sodium ethoxide, followed by H3O+ and heat | High |

| Ethyl cyclopentylacetate | Cyclopentylacetic acid, Ethanol | Sulfuric acid (catalyst) | High |

| Cyclopentanone-2-carboxylic acid ethyl ester | Diethyl adipate | Sodium ethoxide | ~82% google.com |

Stereochemical Considerations in Precursor Synthesis

While this compound itself does not possess a chiral center, the synthesis of its precursors can involve stereochemical considerations, particularly if substituted cyclopentyl rings are desired. The formation of substituted cyclopentane (B165970) rings can lead to the creation of stereocenters, and controlling the stereochemistry can be crucial for specific applications.

Methods for the stereoselective synthesis of cyclopentane derivatives include asymmetric cyclization reactions and the use of chiral auxiliaries. organic-chemistry.orgacs.orgacs.org For instance, in the synthesis of functionalized cyclopentanes, controlling the stereochemistry of substituents on the ring is a key challenge. oregonstate.edu

Furthermore, if the synthesis involves the reduction of a carbonyl group to an alcohol, stereoselective reducing agents can be employed to control the stereochemistry of the resulting hydroxyl group. google.com The Meerwein-Ponndorf-Verley reduction, for example, can be used for the highly stereoselective reduction of prochiral ketones. google.com While not directly applicable to the final diketone, these principles are important in the synthesis of more complex, chiral analogues.

Purification and Isolation Techniques for Synthetic Intermediates and this compound

The purification of both the synthetic intermediates and the final this compound product is essential to obtain a compound of high purity.

A common and effective method for the purification of β-diketones is through the formation of a copper(II) chelate. nih.gov The crude β-diketone is treated with a solution of copper(II) acetate. The resulting copper(II) diketonate complex is often a solid that can be easily separated by filtration. This complex is typically stable and can be washed to remove impurities. The pure β-diketone is then regenerated by decomposing the copper chelate, usually by treatment with a strong acid, such as hydrochloric acid, followed by extraction with an organic solvent. nih.gov

Standard laboratory purification techniques are also employed for the intermediates. These include:

Distillation: For liquid intermediates like cyclopentyl methyl ketone and ethyl cyclopentylacetate, fractional distillation under reduced pressure is an effective method of purification. orgsyn.org

Crystallization: Solid intermediates or the final product can be purified by recrystallization from a suitable solvent.

Chromatography: Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials.

The choice of purification method will depend on the physical properties of the compound (e.g., boiling point, solubility) and the nature of the impurities.

| Compound Type | Purification Technique | Description |

| β-Diketones (e.g., this compound) | Copper Chelate Formation | Formation of a solid copper(II) complex, followed by filtration and decomposition. nih.gov |

| Liquid Carbonyl Precursors | Fractional Distillation | Separation based on differences in boiling points, often under reduced pressure. orgsyn.org |

| Solid Intermediates/Products | Recrystallization | Dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. |

| General | Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. |

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Dicyclopentylpentane 2,4 Dione

Vibrational Spectroscopy Applications in Conformational Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational landscape of 1,5-dicyclopentylpentane-2,4-dione. The spectra are expected to reveal the dynamic equilibrium between the diketo and enol tautomers.

In the diketo form , the FT-IR spectrum is predicted to show a strong, characteristic absorption band for the C=O stretching vibration, typically in the range of 1700-1730 cm⁻¹. The coupling between the two carbonyl groups may lead to symmetric and asymmetric stretching modes, potentially resulting in a split or broadened peak. blogspot.com

The enol form , stabilized by intramolecular hydrogen bonding, would exhibit a distinct vibrational signature. A broad O-H stretching band is anticipated in the region of 2500-3200 cm⁻¹. The C=O stretching vibration of the conjugated ketone is expected to shift to a lower frequency, around 1650-1700 cm⁻¹, due to resonance. nih.gov A strong band corresponding to the C=C stretching of the enol is predicted to appear in the 1580-1640 cm⁻¹ range. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C stretching and deformation modes of the cyclopentyl rings and the pentane (B18724) backbone would be prominent. acs.orgacs.orgchemicalbook.com The symmetric vibrations of the carbon skeleton in both tautomers would be strong in the Raman spectrum, providing valuable information for conformational analysis. capes.gov.br

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Diketo Form) | Predicted Wavenumber (cm⁻¹) (Enol Form) |

|---|---|---|---|

| C=O | Stretching | 1700-1730 | 1650-1700 |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| O-H | Stretching | - | 2500-3200 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most definitive method for the structural elucidation of this compound, providing detailed insight into the connectivity and stereochemistry of the molecule and allowing for the quantification of the keto-enol tautomers in solution. mdpi.comasu.edu

The ¹H NMR spectrum is expected to show distinct sets of signals for the diketo and enol forms, with their integration values reflecting the equilibrium ratio. cdnsciencepub.comnanalysis.com

Diketo Tautomer: The protons on the carbon between the two carbonyls (C3) would appear as a singlet at approximately 3.5-4.0 ppm. The methylene (B1212753) protons adjacent to the carbonyls (C1 and C5) would likely be observed as triplets in the range of 2.5-2.8 ppm. The methine and methylene protons of the cyclopentyl rings would produce complex multiplets further upfield, between 1.2 and 2.0 ppm.

Enol Tautomer: A characteristic downfield signal for the enolic proton (OH) is predicted to appear between 15 and 17 ppm, broadened due to hydrogen bonding and exchange. mdpi.com The vinylic proton on C3 would resonate as a singlet around 5.5-6.0 ppm. The signals for the cyclopentyl groups would be slightly shifted compared to the diketo form due to the different electronic environment.

Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Position | Predicted δ (ppm) (Diketo Form) | Predicted δ (ppm) (Enol Form) |

|---|---|---|

| -CH₂- (C1, C5) | 2.5-2.8 (t) | 2.3-2.6 (t) |

| -CH- (C3) | 3.5-4.0 (s) | 5.5-6.0 (s) |

| Cyclopentyl-CH | 1.2-2.0 (m) | 1.2-2.0 (m) |

| Cyclopentyl-CH₂ | 1.2-2.0 (m) | 1.2-2.0 (m) |

The ¹³C NMR spectrum will also display separate signals for each tautomer, providing a map of the carbon framework. pressbooks.pubdocbrown.info

Diketo Tautomer: The carbonyl carbons (C2 and C4) are expected to resonate significantly downfield, in the range of 200-210 ppm. oregonstate.edu The central carbon (C3) would appear around 50-60 ppm. The carbons of the cyclopentyl rings and the remaining pentane chain carbons would be found in the upfield region of 20-45 ppm. researchgate.netchemicalbook.com

Enol Tautomer: The carbonyl carbons in the enol form would be shifted upfield to approximately 190-195 ppm due to conjugation. The C3 carbon, now part of a double bond, would be found around 95-105 ppm. The other carbons would experience slight shifts relative to the diketo form.

Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon Position | Predicted δ (ppm) (Diketo Form) | Predicted δ (ppm) (Enol Form) |

|---|---|---|

| C1, C5 | ~45 | ~40 |

| C2, C4 | 200-210 | 190-195 |

| C3 | 50-60 | 95-105 |

| Cyclopentyl-CH | 35-45 | 35-45 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be observed between the protons on C1 and the adjacent methine proton of the cyclopentyl ring, as well as within the spin systems of the cyclopentyl groups themselves.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. columbia.edu It would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~55 ppm in the diketo form.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. columbia.edu This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would include the protons on C1 showing a correlation to the carbonyl carbon at C2, and the enolic proton showing correlations to C2, C3, and C4 in the enol form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the compound, further confirming its structure. acs.orgwikipedia.org High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

The molecular ion peak [M]⁺ for this compound (C₁₅H₂₄O₂) is expected at m/z 236.35. The fragmentation patterns for β-diketones are often complex and can be influenced by the tautomeric form present in the ion source. acs.org

Common fragmentation pathways are predicted to include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the loss of cyclopentyl or cyclopentylmethyl radicals.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement reaction can occur, leading to the elimination of a neutral molecule. In this case, a McLafferty-type rearrangement involving the pentane chain is possible.

Loss of small molecules: Elimination of CO, H₂O, or other small neutral molecules from the molecular ion or subsequent fragment ions. nih.govacs.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 236 | [M]⁺ |

| 167 | [M - C₅H₉]⁺ |

| 153 | [M - C₆H₁₁]⁺ |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the conjugated system of the enol tautomer. rsc.orgmdpi.comacs.org

The diketo form is expected to show a weak absorption band corresponding to the n→π* transition of the isolated carbonyl groups at around 270-290 nm. rsc.org

The enol form , with its conjugated π-system, will exhibit a strong π→π* transition at a longer wavelength, likely in the range of 290-320 nm. rsc.org The position and intensity of this band would be sensitive to the solvent polarity.

The relative intensities of these absorption bands can be used to estimate the keto-enol equilibrium constant in various solvents, complementing the findings from NMR spectroscopy. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be instrumental in determining the exact solid-state structure of this compound, revealing key details about its molecular conformation, bond lengths, and bond angles.

For β-diketones such as this compound, a primary structural question is the tautomeric form present in the solid state. These compounds can exist as a diketo tautomer or one of two enol tautomers. nih.govnih.gov X-ray crystallography would definitively identify which tautomer is present in the crystal lattice. In the solid state, many β-diketones are found to exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond forming a pseudo-aromatic six-membered ring. rsc.org

A hypothetical X-ray crystallographic analysis of this compound would yield a set of crystallographic parameters. While specific experimental data for this compound is not publicly available, a typical data table from such an analysis would include the following parameters:

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | Hypothetical Value |

| Calculated Density (g/cm³) | Hypothetical Value |

| R-factor | Hypothetical Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic experiment. No experimental crystallographic data for this compound is currently published in publicly accessible literature.

Chiroptical Properties of Enantiomerically Pure this compound

The this compound molecule possesses a chiral center at the C3 position when in its diketo form, and the enol form is also chiral. Therefore, it can exist as a pair of enantiomers. The characterization of these enantiomerically pure forms requires the use of chiroptical spectroscopy, which measures the differential interaction of left and right circularly polarized light with a chiral molecule. The primary techniques in this field are electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). researchgate.net

Should enantiomerically pure samples of this compound be isolated, their chiroptical properties could be investigated. The ECD spectrum would provide information about the stereochemistry of the electronic transitions, while the VCD spectrum would reveal details about the vibrational modes of the chiral structure. These experimental spectra, when compared with theoretical spectra generated through density functional theory (DFT) calculations, can be used to assign the absolute configuration (R or S) of a given enantiomer. researchgate.net

The magnitude and sign of the specific rotation, [α]D, would be a fundamental chiroptical property measured for each enantiomer. A hypothetical data table for these properties is presented below:

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D (c, solvent) | Key ECD Bands (nm) | Key VCD Bands (cm⁻¹) |

| (+)-1,5-Dicyclopentylpentane-2,4-dione | Hypothetical Positive Value | Hypothetical λmax with positive/negative Cotton effect | Hypothetical νmax with positive/negative couplet |

| (-)-1,5-Dicyclopentylpentane-2,4-dione | Hypothetical Negative Value | Hypothetical λmax with opposite Cotton effect | Hypothetical νmax with opposite couplet |

Note: This table is illustrative. As with the crystallographic data, there is no publicly available experimental chiroptical data for the enantiomers of this compound.

The study of chiroptical properties is crucial for understanding the stereochemical aspects of the molecule, which can be significant in various chemical and biological contexts.

Tautomerism and Conformational Dynamics of 1,5 Dicyclopentylpentane 2,4 Dione

Keto-Enol Tautomerism in β-Diketone Systems

β-Diketones, such as 1,5-Dicyclopentylpentane-2,4-dione, are a class of organic compounds that exhibit keto-enol tautomerism. This is a chemical equilibrium between a "keto" form (containing two ketone functional groups) and an "enol" form (containing an alcohol adjacent to a C=C double bond). mdpi.com The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). acs.orgnih.gov This delocalization of electrons within the ring enhances the stability of the enol tautomer. acs.org The equilibrium between the keto and enol forms is a dynamic process, and the ratio of the two tautomers can be influenced by various factors. mdpi.com

Expected Experimental Investigations of Tautomeric Equilibrium

While no specific experimental data exists for this compound, the following describes how its tautomerism would typically be investigated.

Spectroscopic Studies of Tautomeric Ratios (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying keto-enol tautomerism. capes.gov.br In a ¹H NMR spectrum, the keto and enol forms would give distinct signals. The enolic proton involved in the intramolecular hydrogen bond typically appears as a sharp signal at a downfield chemical shift. The relative integration of the signals corresponding to the keto and enol forms allows for the determination of the tautomeric ratio.

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used to study this equilibrium. The keto and enol forms have different chromophores and thus absorb light at different wavelengths. The enol form, with its conjugated system, generally absorbs at a longer wavelength than the non-conjugated keto form. By analyzing the absorption spectra, the relative concentrations of the tautomers can be determined. researchgate.netresearchgate.net

Influence of Solvent and Temperature on Tautomeric Preferences

The position of the keto-enol equilibrium is highly dependent on the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored. In polar, protic solvents, the solvent molecules can form hydrogen bonds with the keto form, thus stabilizing it and shifting the equilibrium towards the keto tautomer.

Temperature also affects the equilibrium. Changes in temperature can alter the relative stability of the tautomers, and studies on the temperature dependence of the equilibrium constant can provide thermodynamic data for the tautomerization process.

The Role of Intramolecular Hydrogen Bonding Networks in Stability

The primary intramolecular hydrogen bond in the enol form of a β-diketone is between the enolic hydroxyl group and the adjacent carbonyl oxygen. mdpi.com This interaction is a key factor in the stabilization of the enol tautomer. acs.org The strength of this hydrogen bond can be influenced by the electronic effects of the substituents on the β-diketone. In the case of this compound, the electron-donating nature of the alkyl groups (cyclopentylmethyl) would be expected to influence the electron density in the conjugated system and thus the strength of the hydrogen bond.

Reactivity and Reaction Mechanisms of 1,5 Dicyclopentylpentane 2,4 Dione

Acidity and Enolate Formation of 1,5-Dicyclopentylpentane-2,4-dione

The most significant feature of β-dicarbonyl compounds like this compound is the acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). The removal of one of these protons by a base results in the formation of a highly stabilized enolate ion.

The equilibrium for the deprotonation of a generic β-diketone is shown below:

The resulting enolate is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms and the central carbon atom. This delocalization significantly increases the acidity of the α-protons compared to those in a simple ketone. For instance, the pKa of the α-hydrogens in a typical β-diketone is around 9, which is much lower than the pKa of α-hydrogens in a simple ketone (around 20). pharmaxchange.info This means that even a relatively weak base, such as sodium hydroxide, can effectively deprotonate a β-diketone. pharmaxchange.info

Several factors influence the acidity of the α-protons in β-diketones. The primary factor is the resonance stabilization of the conjugate base. However, steric and electronic effects of the substituents on the β-diketone framework also play a crucial role.

In the case of this compound, the cyclopentyl groups are expected to exert a noticeable influence.

Steric Hindrance: The bulky cyclopentyl groups adjacent to the carbonyls can introduce steric hindrance. This hindrance can affect the solvation of the resulting enolate anion. Effective solvation is crucial for stabilizing the charged species in solution. stackexchange.com If the cyclopentyl groups hinder the approach of solvent molecules to the negatively charged oxygen atoms of the enolate, the anion will be less stabilized, leading to a decrease in acidity (a higher pKa) compared to a less hindered β-diketone. stackexchange.comrsc.org

Electronic Effects: The cyclopentyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can slightly destabilize the enolate anion by increasing the electron density on the carbon framework, making the removal of a proton slightly less favorable and thus decreasing the acidity.

A comparison of the acidity of different types of carbonyl compounds is presented in the table below.

| Compound Type | Approximate pKa | Reason for Acidity |

| Simple Ketone (e.g., Acetone) | 20 | Resonance stabilization of enolate. |

| Aldehyde (e.g., Acetaldehyde) | 17 | Less destabilization by alkyl groups compared to ketones. pharmaxchange.info |

| β-Diketone (e.g., Acetylacetone) | 9 | Enhanced resonance stabilization involving two carbonyl groups. pharmaxchange.info |

| β-Ketoester (e.g., Ethyl Acetoacetate) | 11 | Resonance stabilization, but less effective than in β-diketones. pharmaxchange.info |

| β-Diester (e.g., Diethyl Malonate) | 13 | Resonance stabilization involving two ester groups. pharmaxchange.info |

Electrophilic Substitution Reactions at the Methylene (B1212753) Carbon

The enolate of this compound is a soft nucleophile and readily participates in a variety of electrophilic substitution reactions at the central methylene carbon.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. The reaction proceeds via an SN2 mechanism. The choice of base and reaction conditions is important to control the extent of alkylation. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can ensure complete formation of the enolate before the addition of the electrophile. masterorganicchemistry.com

A general scheme for the alkylation of a β-diketone is as follows:

Acylation: Similarly, the enolate can be acylated using an acyl chloride or an acid anhydride. This reaction introduces an acyl group at the central carbon, leading to a β-triketone derivative.

The methylene carbon of this compound can be halogenated in the presence of a base and a halogen source (e.g., Cl2, Br2, or I2). The reaction proceeds through the enolate, which attacks the halogen molecule. It is often difficult to stop the reaction at the mono-halogenated stage, and di-halogenation can occur. A related compound, 1,5-dichloropentane-2,4-dione, is known. bldpharm.comnih.gov

Nucleophilic Addition to Carbonyl Groups

The carbonyl groups of this compound are susceptible to nucleophilic attack, similar to simple ketones.

The carbonyl groups can be reduced to hydroxyl groups using various reducing agents. The nature of the product depends on the reducing agent and the reaction conditions.

Reduction to Diols: Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both carbonyl groups to form the corresponding diol, 1,5-dicyclopentylpentane-2,4-diol.

Reduction to Hydroxy-Ketones: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), can sometimes selectively reduce one of the carbonyl groups to yield a hydroxy-ketone, especially if there is a significant difference in the steric environment of the two carbonyls. However, controlling the selectivity can be challenging.

The reduction of a related 1,5-dione to a cyclic diol has been reported, suggesting that intramolecular reactions can also be possible under certain reductive conditions. researchgate.net The synthesis of various diols from different starting materials is a well-established area of organic chemistry. chemicalbook.comgoogle.com

Reactions with Organometallic Reagents

The reaction of β-dicarbonyl compounds, such as this compound, with organometallic reagents like Grignard reagents, is a versatile method for the synthesis of various organic molecules. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous β-diketones like 2,4-pentanedione.

The reaction of a Grignard reagent (R-MgX) with a β-diketone can lead to the formation of a β-hydroxyketone. researchgate.netdoi.org The organometallic compound acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. Subsequent workup with an acid protonates the resulting alkoxide to yield the β-hydroxyketone. For instance, the reaction of 2,4-pentanedione with various aryl- and alkyl-magnesium halides has been shown to produce β-hydroxyketones in moderate to good yields. researchgate.netdoi.org It is expected that this compound would react similarly with Grignard reagents, yielding the corresponding tertiary alcohol. The bulky cyclopentyl groups might sterically hinder the approach of the Grignard reagent, potentially affecting the reaction rate and yield compared to less substituted β-diketones.

Table 1: Expected Products from the Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Expected Product (β-Hydroxyketone) |

| Methylmagnesium bromide | 2-Cyclopentyl-4-hydroxy-4-methyl-1-(cyclopentyl)hexan-2-one |

| Phenylmagnesium bromide | 2-Cyclopentyl-4-hydroxy-4-phenyl-1-(cyclopentyl)hexan-2-one |

| Ethylmagnesium chloride | 2-Cyclopentyl-4-hydroxy-4-ethyl-1-(cyclopentyl)hexan-2-one |

Note: The products listed are based on the general reactivity of β-diketones with Grignard reagents and have not been empirically confirmed for this compound in the available literature.

Condensation Reactions of this compound

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of carbon-carbon bonds and the construction of complex molecular architectures. This compound, with its active methylene group situated between two carbonyl functionalities, is a prime candidate for such transformations.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. wikipedia.org In the case of a β-diketone like this compound, the acidic methylene protons can be abstracted by a weak base, such as an amine, to form a resonance-stabilized enolate. purechemistry.orgjove.com This enolate then acts as a nucleophile, attacking an aldehyde or ketone.

While specific examples involving this compound are not readily found, the general mechanism suggests that its reaction with an aldehyde (R-CHO) in the presence of a catalyst like piperidine (B6355638) would yield a 3-substituted-1,5-dicyclopentylpentane-2,4-dione derivative. wikipedia.org The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, has been shown to be effective for Knoevenagel condensations between poorly reactive β-diketones and aldehydes under solvent-free conditions. tandfonline.com

Table 2: Representative Knoevenagel Condensation of a β-Diketone

| β-Diketone | Aldehyde | Catalyst | Product |

| Dimedone | Aromatic Aldehydes | Silica Sulfuric Acid | 9-Aryl-1,8-dioxo-octahydroxanthene derivatives |

This table illustrates a similar reaction, as specific data for this compound is not available.

The dicarbonyl functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions with bifunctional reagents. These reagents contain two reactive sites that can react with both carbonyl groups or with a carbonyl group and the active methylene group of the diketone.

For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reaction with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. The specific reaction conditions and the nature of the substituents on the bifunctional reagent will determine the structure of the resulting heterocycle. While direct studies on this compound are scarce, the synthesis of various heterocyclic compounds from other diketones, such as cyclohexane-1,4-dione, provides a basis for predicting its reactivity. For instance, the reaction of a dione (B5365651) with malononitrile (B47326) and an aldehyde can lead to the formation of fused heterocyclic systems like tetrahydro-4H-chromene derivatives. nih.gov

Table 3: Potential Heterocyclic Products from Cyclocondensation of this compound

| Bifunctional Reagent | Potential Heterocyclic Product |

| Hydrazine | 3,5-Dicyclopentylmethyl-pyrazole derivative |

| Phenylhydrazine | 1-Phenyl-3,5-dicyclopentylmethyl-pyrazole derivative |

| Hydroxylamine | 3,5-Dicyclopentylmethyl-isoxazole derivative |

| Urea | 4,6-Dicyclopentylmethyl-pyrimidin-2-ol derivative |

Note: These are predicted products based on established reactivity patterns of β-diketones.

Oxidation and Reduction Pathways of the Diketone System

The diketone system of this compound is susceptible to both oxidation and reduction reactions, targeting the carbonyl groups and the adjacent methylene group.

Reduction: The carbonyl groups can be reduced to hydroxyl groups using various reducing agents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the diketone to the corresponding diol, 1,5-dicyclopentylpentane-2,4-diol. The stereochemical outcome of this reduction could lead to a mixture of diastereomers. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would also be an effective method for this transformation.

Oxidation: Oxidative cleavage of the carbon-carbon bond between the carbonyl groups can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup. This would likely lead to the formation of cyclopentanecarboxylic acid and other smaller carboxylic acids. The active methylene group can also be a site for oxidation under specific conditions.

Investigation of Reaction Kinetics and Thermodynamic Profiles

Detailed experimental studies on the reaction kinetics and thermodynamic profiles of this compound are not widely reported in the scientific literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing its reactivity.

The rate of reactions involving the active methylene group, such as the Knoevenagel condensation, will be dependent on the acidity of the α-protons and the stability of the resulting enolate. The electron-withdrawing effect of the two carbonyl groups enhances this acidity. The steric bulk of the cyclopentyl groups may influence the approach of reactants and the stability of transition states, thereby affecting the reaction kinetics.

Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to investigate the kinetics and mechanisms of reactions involving other β-diketones. For example, the reaction between cyclohexyl isocyanide and 1,1,1,5,5,5-hexafluoropentane-2,4-dione was studied using the B3LYP/6-31G* method to evaluate different reaction pathways and their corresponding energy profiles. researchgate.net Similar computational approaches could be applied to this compound to predict its reaction kinetics and elucidate the mechanisms of its various transformations.

Kinetic studies of cycloaddition reactions, which share mechanistic features with some condensation reactions, often involve determining apparent kinetic parameters like activation energies and pre-exponential factors by fitting experimental data. latech.edu Such studies provide valuable insights into optimizing reaction conditions for desired products.

Coordination Chemistry of 1,5 Dicyclopentylpentane 2,4 Dione As a Ligand

Design and Synthesis of Metal Complexes with 1,5-Dicyclopentylpentane-2,4-dione

The design and synthesis of metal complexes involving bulky β-diketones like this compound follow well-established methodologies in coordination chemistry. The primary approach involves the deprotonation of the ligand to form its enolate anion, which then acts as a chelating agent to the metal center.

Synthesis of the Enolate Anion as a Bidentate Ligand

β-Diketones, including this compound, exhibit keto-enol tautomerism. The enol form possesses an acidic proton on the hydroxyl group. The synthesis of metal complexes is typically initiated by the deprotonation of this enolic proton using a suitable base to generate the corresponding enolate anion. This anion is a potent bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net

The general reaction for the formation of the enolate anion can be represented as follows:

R-C(O)CH2C(O)-R' + Base → [R-C(O)CHC(O)-R']- + [H-Base]+

In the case of this compound, R and R' are cyclopentylmethyl groups. The resulting enolate is then reacted with a metal salt (e.g., metal halides, acetates, or nitrates) in an appropriate solvent to yield the desired metal complex. The choice of base and solvent is crucial and depends on the specific metal and desired complex.

Exploration of Coordination Modes (e.g., bidentate, bridging)

The most common coordination mode for β-diketonate ligands is bidentate chelation, where the two oxygen atoms of the enolate bind to a single metal center, forming a stable six-membered ring. researchgate.net This is the expected primary coordination mode for this compound.

However, other coordination modes are possible, although they are less common, particularly with sterically bulky ligands. Under certain conditions, the β-diketonate ligand can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. researchgate.netresearchgate.net The bulky cyclopentyl groups in this compound would likely disfavor the formation of such bridged structures due to steric hindrance, making the mononuclear, bidentate chelate the most probable outcome.

Characterization of Novel Metal-1,5-Dicyclopentylpentane-2,4-dione Complexes

The characterization of newly synthesized metal complexes is essential to determine their structure, bonding, and physical properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic Analysis of Ligand-Metal Interactions (e.g., IR, UV-Vis, NMR)

Spectroscopic methods provide valuable insights into the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of the free β-diketone ligand will show characteristic C=O and C-O stretching frequencies. Upon coordination to a metal ion, these bands will shift, typically to lower wavenumbers, indicating the delocalization of electron density within the chelate ring and the formation of M-O bonds. The presence of new bands in the far-IR region can be attributed to the M-O stretching vibrations, confirming the coordination. tsijournals.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion. The π-π* and n-π* transitions of the β-diketonate ligand are typically observed in the UV region. Coordination to a metal ion can cause shifts in these bands. For transition metal complexes, the weaker d-d transitions often appear in the visible region, and their positions and intensities are indicative of the coordination geometry around the metal ion. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for structural elucidation in solution. The disappearance of the enolic proton signal and shifts in the signals of the ligand's other protons upon complexation confirm the coordination. The symmetry of the complex in solution can also be inferred from the number and multiplicity of the NMR signals. acs.org

A representative table of expected spectroscopic data for a hypothetical metal complex with this compound is provided below, based on data from analogous complexes.

| Spectroscopic Technique | Expected Observations for M(this compound)n |

| IR Spectroscopy | Shift of C=O and C-O stretching bands to lower frequencies compared to the free ligand. Appearance of new M-O stretching bands in the far-IR region. |

| UV-Vis Spectroscopy | Shifts in the ligand-based π-π* and n-π* transitions. Appearance of d-d transition bands in the visible region for transition metal complexes. |

| NMR Spectroscopy (for diamagnetic complexes) | Disappearance of the enolic proton signal. Shifts in the resonances of the cyclopentyl and backbone protons. |

Magnetic Susceptibility and Electrochemical Studies of Complexes

Magnetic Susceptibility: For complexes with paramagnetic metal ions, measuring the magnetic susceptibility provides information about the number of unpaired electrons and, consequently, the oxidation state and spin state of the metal. This data is crucial for understanding the electronic structure of the complex. nih.govrsc.org

Electrochemical Studies: Techniques such as cyclic voltammetry can be used to investigate the redox properties of the metal complexes. These studies can reveal the stability of different oxidation states of the metal and the influence of the ligand on the metal's redox potential. The steric bulk of ligands like this compound can influence the electrochemical behavior of the complexes. rsc.orgcolorado.edu

The following table summarizes the expected magnetic and electrochemical properties for hypothetical complexes.

| Property | Expected Findings for M(this compound)n |

| Magnetic Susceptibility | Paramagnetic behavior for complexes with unpaired d-electrons (e.g., Cu(II), Fe(III)). The measured magnetic moment would correspond to the expected spin-only value for the metal ion. |

| Electrochemical Studies | Reversible or quasi-reversible redox processes corresponding to the Mn+/M(n-1)+ couple. The redox potential will be influenced by the electron-donating nature of the diketonate ligand. |

Applications of this compound Metal Complexes

Despite the established utility of analogous metal β-diketonate complexes in various fields, specific applications for complexes of this compound have not been documented in prominent research. The following sections reflect the absence of data for the requested applications.

There is no available scientific literature or patent data detailing the use of this compound metal complexes as precursors for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes. While other β-diketonate complexes, such as those derived from hexafluoroacetylacetone (B74370) (hfacH), are widely used in these applications due to their volatility and thermal stability, similar studies involving this compound have not been reported.

A review of the scientific literature reveals no specific examples or detailed research findings on the application of this compound metal complexes in the field of transition metal catalysis. Although metal complexes of other β-diketones are known to be effective catalysts for a range of organic transformations, the catalytic activity of complexes featuring the this compound ligand remains an uninvestigated area of research.

There is no published research on the synthesis or luminescent properties of lanthanide complexes incorporating the this compound ligand. The potential for this ligand to act as an antenna to sensitize lanthanide ion luminescence, a property observed in other β-diketonate complexes, has not been explored in the available scientific literature.

Theoretical and Computational Studies of 1,5 Dicyclopentylpentane 2,4 Dione

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. For 1,5-dicyclopentylpentane-2,4-dione, these calculations would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Energy Landscapes

To begin any computational study, the three-dimensional structure of this compound would first be optimized to find its most stable arrangement of atoms (i.e., its lowest energy conformation). This process involves using a computational method, such as Density Functional Theory (DFT), to calculate the forces on each atom and adjust their positions until the total energy of the molecule is at a minimum.

Given the flexibility of the pentane (B18724) chain and the two cyclopentyl rings, this molecule can exist in numerous conformations. A thorough study would involve a systematic search of the conformational energy landscape to identify various low-energy isomers and the energy barriers between them. This would reveal the preferred shapes of the molecule and how easily it can transition between different spatial arrangements.

Electronic Structure Analysis (e.g., HOMO-LUMO, frontier orbitals)

The electronic structure of a molecule dictates its chemical reactivity. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. muni.cznih.gov A smaller gap generally suggests a more reactive molecule. muni.cznih.gov

For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a different but complementary perspective by analyzing the electron density to define atoms and the bonds between them. This method would allow for a detailed characterization of the atomic and bond properties, including the nature of the chemical bonds (e.g., ionic, covalent) and the presence of weaker interactions.

Computational Modeling of Tautomeric Equilibria and Energy Barriers

The "pentane-2,4-dione" core of the molecule suggests the possibility of keto-enol tautomerism. This is a process where the molecule can exist in two forms: a keto form (with two C=O groups) and an enol form (with a C=C-OH group). Computational modeling would be essential to determine the relative stability of these tautomers. By calculating the energies of both the keto and enol forms, as well as the energy barrier for the transition between them, it would be possible to predict which form is more prevalent at equilibrium and how rapidly they interconvert.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. mdpi.com For this compound, an MD simulation would involve calculating the forces between all atoms and solving Newton's equations of motion to simulate their movements. mdpi.com This would provide a detailed view of the molecule's flexibility, how the cyclopentyl rings and the pentane chain move and interact, and how the molecule explores different conformations in a given environment (e.g., in a solvent). mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR shielding constants, IR frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, it would be possible to calculate:

NMR Shielding Constants: These can be used to predict the chemical shifts in ¹H and ¹³C NMR spectra, providing a theoretical fingerprint of the molecule's structure.

IR Frequencies: The vibrational modes of the molecule can be calculated to predict the frequencies and intensities of absorption bands in its infrared (IR) spectrum. This would help to identify the characteristic functional groups present in the molecule.

Computational Investigation of Reaction Mechanisms and Transition States

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies investigating the reaction mechanisms and transition states of this compound were found.

This indicates a significant gap in the current body of research concerning the detailed molecular-level understanding of this particular β-diketone. While computational studies are prevalent for simpler analogous compounds, such as pentane-2,4-dione (acetylacetone), and other derivatives, the influence of the bulky dicyclopentyl substituents on reaction pathways, transition state energies, and keto-enol tautomerism of this compound remains unexplored in the available scientific literature.

Further research, employing methods such as Density Functional Theory (DFT) and other ab initio computational techniques, would be necessary to elucidate the reaction mechanisms and characterize the transition states for this compound. Such studies would provide valuable insights into its reactivity, stability, and the kinetics of its transformations.

Derivatives and Advanced Materials Applications of 1,5 Dicyclopentylpentane 2,4 Dione

Synthesis of Substituted 1,5-Dicyclopentylpentane-2,4-dione Derivatives

The chemical architecture of this compound allows for targeted modifications at two key locations: the peripheral cyclopentyl rings and the central α-carbon situated between the two carbonyl groups.

While direct functionalization of the saturated cyclopentyl rings of this compound is not extensively documented, established methodologies for C-H functionalization of cycloalkanes can be applied. These methods often require specific catalytic systems to activate the otherwise inert C-H bonds. For instance, strategies developed for the stereospecific synthesis of functionalized cyclobutanes, which involve a sequential C-H/C-C functionalization, could potentially be adapted. nih.gov Such a process might involve a photochemically induced Norrish-Yang cyclization followed by a palladium-catalyzed bond cleavage and functionalization, allowing for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups. nih.gov

Another potential route involves radical-based reactions, such as halogenation, which could introduce a handle for subsequent nucleophilic substitution, though this approach may lack regioselectivity. The development of site-selective catalysts would be crucial for achieving controlled functionalization of the cyclopentyl moieties without affecting the reactive β-diketone core.

The α-carbon of β-diketones is the most reactive site due to the acidity of its protons, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation to form a stable enolate ion, a potent nucleophile. This enolate can react with a wide range of electrophiles to introduce various substituents. nih.gov

Alkylation and Acylation: The most common modifications involve alkylation and acylation. The enolate of this compound can be reacted with alkyl halides to introduce new carbon chains at the α-position. Similarly, reaction with acid chlorides or anhydrides yields α-acylated derivatives. These reactions provide a direct method for elaborating the core structure of the molecule. nih.govresearchgate.net

Table 1: Potential α-Carbon Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | α-Methyl derivative |

| Arylation | Arylboronic Acid (with catalyst) | α-Aryl derivative |

| Acylation | Acetyl Chloride (CH₃COCl) | α-Acetyl derivative |

| Michael Addition | Methyl Vinyl Ketone | α-(3-oxobutyl) derivative |

Utilization as a Building Block in Complex Organic Synthesis

The dual functionality and stereochemical properties of this compound make it a valuable precursor in the synthesis of more complex molecular architectures, including macrocycles and heterocyclic systems via multicomponent reactions.

β-Diketones are well-established precursors for the synthesis of macrocyclic compounds, such as crown ethers and their aza- and thia-analogs. rsc.orgwesternsydney.edu.au These macrocycles are known for their ability to selectively bind cations and are fundamental in host-guest chemistry. jetir.org The synthesis often involves reacting the α-carbon of the β-diketone with long-chain di-electrophiles (e.g., dihalides or ditosylates) under high-dilution conditions to favor intramolecular cyclization.

By using this compound, novel macrocycles featuring bulky cyclopentyl groups can be synthesized. These bulky substituents would project from the macrocyclic ring, potentially creating a more rigid and pre-organized cavity for guest binding. The synthesis of aza-crown ethers, for example, can be achieved through amidation reactions with precursors like aza-15-crown-5 or aza-18-crown-6. acs.org The resulting "crowned" diketones could serve as sophisticated ligands for metal ions or as components in supramolecular assemblies.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly efficient synthetic strategies. nih.gov β-Diketones are common substrates in several classical MCRs.

Hantzsch Pyridine Synthesis: This reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound to produce a 1,4-dihydropyridine. wikipedia.orgorganic-chemistry.org Subsequent oxidation yields the corresponding aromatic pyridine. Using this compound in this reaction would lead to the formation of pyridines symmetrically substituted with cyclopentylmethyl groups at the 2- and 6-positions. These compounds are analogs of commercially important calcium channel blockers like nifedipine. nih.gov

Biginelli Reaction: This is another three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds. nih.gov Employing this compound would yield DHPMs with a cyclopentylmethyl substituent, offering a new avenue for drug discovery.

Table 2: Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Product Class |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, Ammonia, this compound | 1,4-Dihydropyridines |

| Biginelli Reaction | Aldehyde, Urea/Thiourea (B124793), this compound | Dihydropyrimidinones |

Integration into Polymeric Structures or Hybrid Materials

The ability of the β-diketone moiety to chelate metal ions makes it an excellent functional group for incorporation into polymers and hybrid materials. This can be achieved by either polymerizing monomers containing the diketone unit or by grafting the diketone onto an existing polymer backbone.

Cross-linkers and Functional Monomers: β-Diketone ligands can be covalently attached to polymer chains, such as polysiloxanes. nih.gov These modified polymers can then be cross-linked through the addition of metal ions, like Europium (Eu³⁺). The metal-ligand coordination bonds form reversible cross-links, leading to materials with unique properties such as self-healing, stimulus responsiveness, and luminescence. nih.gov The diketone acts as an "antenna," absorbing energy and transferring it to the metal ion, which then emits light, making these materials suitable for applications in optoelectronics and sensors. nih.gov

Furthermore, β-diketones can be used to create novel organoboron polymers. acs.org Reaction of the diketone with boron sources can yield polymers where the B(diketonate) unit is part of the polymer backbone. These materials often exhibit interesting photophysical properties, such as fluorescence, with potential applications in organic electronics. acs.org The bulky cyclopentyl groups in this compound could influence the polymer's morphology and solubility while potentially enhancing thermal stability.

Role in Supramolecular Chemistry (e.g., non-covalent interactions, self-assembly)

The molecular architecture of this compound, featuring a flexible β-diketone core flanked by bulky, non-polar cyclopentyl groups, provides a unique platform for studying and utilizing supramolecular interactions. While specific research on the self-assembly of this exact molecule is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of supramolecular chemistry governing β-diketones. The interplay between hydrogen bonding, facilitated by keto-enol tautomerism, and van der Waals forces, driven by the large cyclopentyl substituents, dictates its potential for forming ordered, non-covalent assemblies.

The cornerstone of the supramolecular behavior of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is particularly significant as it possesses both a hydrogen bond donor (-OH group) and a hydrogen bond acceptor (C=O group) in a spatially defined arrangement. This configuration can lead to the formation of strong intramolecular hydrogen bonds, creating a stable six-membered ring. However, these same functional groups are available for intermolecular hydrogen bonding, which is a primary driving force for self-assembly.

In the case of this compound, the enol tautomer can engage in intermolecular hydrogen bonding to form dimers or extended one-dimensional chains. The bulky cyclopentyl groups at the 1 and 5 positions play a critical role in this process. Their steric bulk can direct the geometry of the assembly, preventing random aggregation and favoring more defined structures. Furthermore, the large non-polar surface area of these groups promotes significant van der Waals interactions, which act as a secondary, but crucial, stabilizing force for the resulting supramolecular architectures. These non-covalent interactions are highly directional and can lead to predictable packing motifs in the solid state.

The self-assembly process can be influenced by various factors, including solvent polarity and temperature. In non-polar solvents, intermolecular hydrogen bonding would be favored, promoting aggregation. In contrast, polar, protic solvents might compete for hydrogen bonding sites, potentially disrupting the self-assembly process.

When used as a ligand to coordinate with metal ions, this compound can form metal-organic complexes that themselves act as building blocks (tectons) for more complex supramolecular structures. The cyclopentyl groups would decorate the exterior of these complexes, influencing their solubility and their ability to self-assemble into larger arrays, such as discrete clusters or extended coordination polymers. The non-covalent interactions between the cyclopentyl groups of adjacent metal complexes would guide the packing and dimensionality of the final supramolecular material.

Interactive Data Table: Potential Non-Covalent Interactions in this compound Tautomers

| Tautomer | Potential Interaction | Participating Groups | Role in Self-Assembly |

| Enol Form | Intermolecular Hydrogen Bonding | -OH (donor) and C=O (acceptor) | Primary driving force for forming dimers and chains. |

| Enol Form | Intramolecular Hydrogen Bonding | -OH (donor) and C=O (acceptor) | Stabilizes the monomeric enol form. |

| Both Forms | Van der Waals Forces | Cyclopentyl groups | Stabilizes and directs the packing of assemblies. |

| Keto Form | Dipole-Dipole Interactions | C=O groups | Weaker contribution to overall assembly. |

Conclusions and Future Research Directions

Summary of Key Academic Findings on 1,5-Dicyclopentylpentane-2,4-dione

Direct and specific academic findings on this compound are not available in the current body of scientific literature. Its existence is noted in chemical databases, but it has not been the subject of dedicated study. Therefore, our understanding must be extrapolated from the well-documented chemistry of β-diketones.

β-Diketones are a significant class of organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. researchgate.netnih.gov This arrangement imparts a unique reactivity to the molecule, most notably the existence of keto-enol tautomerism. mdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, which can influence the compound's physical and chemical properties. mdpi.com For this compound, the presence of two bulky cyclopentyl groups at the 1 and 5 positions would likely introduce significant steric hindrance, which could affect its synthesis, reactivity, and the equilibrium between its keto and enol forms. rsc.org

Unexplored Research Avenues and Challenges

The lack of specific research on this compound presents a wide array of unexplored research avenues. Key among these are its synthesis, structural characterization, and the investigation of its potential applications.

Synthesis: The most common method for synthesizing β-diketones is the Claisen condensation. nih.govmdpi.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For this compound, a potential synthetic route would be the Claisen condensation of methyl cyclopentylacetate with cyclopentyl methyl ketone. However, the steric bulk of the cyclopentyl groups might necessitate the use of modified or more reactive reagents, such as acid chlorides, or alternative "soft" enolization techniques to achieve reasonable yields. nih.gov The development of an efficient and selective synthesis protocol for this sterically hindered β-diketone is a primary research challenge.

Characterization: A thorough characterization of this compound is essential. This would involve a suite of spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and investigate the keto-enol tautomerism in various solvents.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the diketone and enol forms. The C=O and O-H stretching frequencies would be of particular interest. nih.gov

Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern.

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would provide definitive evidence of the preferred tautomer in the solid state. researchgate.net

A significant challenge in the characterization will be the separation and analysis of the potential keto and enol tautomers.

Potential for Advanced Applications in Chemical Sciences

The unique structural features of this compound, namely the β-diketone moiety and the bulky, non-polar cyclopentyl groups, suggest several potential applications in the chemical sciences.

Metal Chelation: β-Diketones are renowned for their ability to form stable complexes with a wide range of metal ions. mdpi.comnih.gov The resulting metal chelates have diverse applications, including as catalysts, in materials science, and as precursors for chemical vapor deposition. nih.gov The dicyclopentyl-substituted ligand could impart interesting solubility and stability properties to its metal complexes. The bulky cyclopentyl groups might also create a specific steric environment around the metal center, potentially leading to unique catalytic activities or selectivities. rsc.org

Intermediate in Organic Synthesis: β-Diketones are versatile intermediates in the synthesis of a variety of heterocyclic compounds, such as pyrazoles and isoxazoles. ijpras.com The reaction of this compound with hydrazines or hydroxylamine (B1172632) could lead to novel, sterically hindered heterocyclic systems with potential applications in medicinal chemistry or materials science.

Directions for Methodological Advancement in Synthesis and Characterization

Future research on this compound should focus on overcoming the anticipated challenges in its synthesis and characterization.

Advancements in Synthesis:

Optimization of Claisen Condensation: A systematic study of reaction conditions, including the choice of base, solvent, and temperature, is needed to optimize the Claisen condensation for this sterically hindered system. The use of stronger bases like lithium diisopropylamide (LDA) might be necessary. mdpi.com

Alternative Synthetic Routes: Exploring alternative synthetic strategies beyond the classical Claisen condensation is crucial. This could include the acylation of enolates derived from cyclopentyl methyl ketone with cyclopentylacetyl chloride or the use of organometallic reagents. nih.gov

Advancements in Characterization:

Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY and HMQC, could be employed for unambiguous assignment of all proton and carbon signals. Variable-temperature NMR studies would be invaluable for investigating the dynamics of the keto-enol tautomerism.

Computational Modeling: Density Functional Theory (DFT) calculations could be used to predict the relative stabilities of the keto and enol tautomers, as well as to simulate spectroscopic data (IR and NMR), which would aid in the interpretation of experimental results. nih.gov

The table below provides an illustrative summary of the potential properties and characterization data for this compound, based on general knowledge of similar β-diketones. It is important to note that these are projected values and require experimental verification.

| Property/Technique | Projected Observation for this compound |

| Physical State | Likely a solid or high-boiling liquid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water. |

| ¹H NMR | Signals corresponding to the methine proton of the enol form and the methylene (B1212753) protons of the keto form. Complex multiplets for the cyclopentyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons, the enolic carbons, and the carbons of the cyclopentyl rings. |

| IR Spectroscopy | Strong C=O stretching bands for the keto form. Broader O-H and C=C stretching bands for the enol form. |

| Mass Spectrometry | A molecular ion peak corresponding to the formula C₁₅H₂₄O₂. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1,5-Dicyclopentylpentane-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via one-step condensation of cyclopentyl precursors under alkaline conditions. For example, solvent-free methods using NaOH as a catalyst have been reported for analogous 1,5-diketones, achieving yields >80% under mild temperatures (50–70°C). Key optimizations include controlling stoichiometry of cyclopentyl reactants, reaction time (4–6 hours), and post-synthesis purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm cyclopentyl substituents and diketone backbone. Chemical shifts for diketone carbonyls typically appear at 200–210 ppm in C NMR.

- X-ray Crystallography : Employ SHELXL for small-molecule refinement. Resolve pseudorotation in cyclopentyl rings using Cremer-Pople puckering parameters (amplitude , phase angle ) to model nonplanar conformations .

- GC-MS : Validate purity and detect byproducts; molecular ion peaks should align with the compound’s molecular weight (e.g., ~248 g/mol) .

Q. How can researchers assess the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer : Test reactivity using nucleophiles (e.g., Grignard reagents) at the α-positions of the diketone. Monitor reaction progress via TLC and isolate derivatives via recrystallization. Oxidation with KMnO/HSO can yield cyclopentane-carboxylic acids, confirmed by IR (C=O stretch at 1700–1750 cm) .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and bioactivity of this compound?

- Methodological Answer :

- QSAR Studies : Use Abraham descriptors (e.g., dipolarity/polarizability , hydrogen-bond acidity ) to correlate logP and solubility with bioactivity. For diketones, values typically range from 1.2–1.5 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity toward electrophiles .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Compare R values before/after detwinning to assess improvement.

- Pseudorotation Validation : Apply Cremer-Pople coordinates to distinguish between envelope and twist conformations in cyclopentyl rings. For conflicting data, cross-validate with solid-state NMR .

Q. How can researchers investigate the biological activity of this compound against antimicrobial targets?

- Methodological Answer :

- In Vitro Assays : Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).

- Mechanistic Studies : Perform molecular docking with enoyl-ACP reductase (FabI) or topoisomerase IV using AutoDock Vina. Validate binding via SPR or ITC to measure .

Q. What advanced techniques characterize the compound’s conformational dynamics in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.